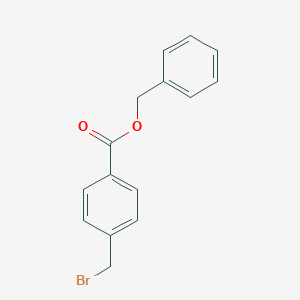

Benzyl 4-(bromomethyl)benzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

benzyl 4-(bromomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2/c16-10-12-6-8-14(9-7-12)15(17)18-11-13-4-2-1-3-5-13/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYOSNCCRWSYQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594957 | |

| Record name | Benzyl 4-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113100-79-1 | |

| Record name | Benzyl 4-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzyl 4 Bromomethyl Benzoate

Benzyl (B1604629) 4-(bromomethyl)benzoate (B8499459) is a key intermediate in organic synthesis, valued for its reactive bromomethyl group which allows for a variety of subsequent chemical transformations. Its synthesis is primarily achieved through two main strategies: direct bromination of its methylated precursor, benzyl 4-methylbenzoate, or via esterification of 4-(bromomethyl)benzoic acid.

Reactivity and Chemical Transformations of Benzyl 4 Bromomethyl Benzoate

Nucleophilic Substitution Reactions

The primary mode of reactivity for benzyl (B1604629) 4-(bromomethyl)benzoate (B8499459) is nucleophilic substitution at the benzylic carbon, where the bromine atom is displaced by a nucleophile. This reactivity is enhanced by the stability of the potential benzylic carbocation intermediate. khanacademy.org

Benzyl 4-(bromomethyl)benzoate readily undergoes alkylation reactions with a variety of nucleophiles. These reactions typically proceed via an SN2 mechanism, though an SN1 pathway can be favored under certain conditions, particularly with weaker nucleophiles or in polar protic solvents. khanacademy.org

Amines: The reaction with amines is a common method for introducing a substituted benzyl group. For example, the reaction with 1,4-diazabicyclo[2.2.2]octane (DABCO) has been studied in detail, revealing that the transalkylation reaction proceeds efficiently without the need for a catalyst. tue.nl The mechanism can involve both a direct attack of the amine on the benzylic carbon and an indirect pathway where the bromide counterion acts as a nucleophile. tue.nl

Thiols: Thiols are effective nucleophiles for the displacement of the benzylic bromide. The reaction of various thiols with a mixture of paraformaldehyde and HBr/AcOH provides a direct route to bromomethyl sulfides. rsc.org For instance, methyl 2-((bromomethyl)thio)benzoate can be obtained in excellent yield from the corresponding thiol. researchgate.net

Azides: Sodium azide (B81097) is a common reagent for converting benzylic bromides to benzylic azides. rsc.orgrsc.org The reaction of this compound with sodium azide in a solvent mixture like DMF/water proceeds smoothly to yield the corresponding benzyl azide. rsc.org This transformation is a key step in the synthesis of various nitrogen-containing compounds. chemrxiv.org

Nitroalkanes: The alkylation of nitroalkanes with this compound can be achieved using copper-catalyzed thermal redox catalysis. nih.gov This method allows for the C-alkylation of both primary and secondary nitroalkanes, providing a route to complex nitroalkane derivatives. nih.gov The proposed mechanism involves a single electron transfer (SET) from the copper catalyst to the benzyl bromide, generating a benzylic radical that couples with the nitronate anion. nih.gov

| Nucleophile | Reagent/Catalyst | Product Type | Reference |

| Amine (DABCO) | None | Quaternary ammonium (B1175870) salt | tue.nl |

| Thiol | Paraformaldehyde, HBr/AcOH | Bromomethyl sulfide | rsc.org |

| Azide | Sodium azide | Benzyl azide | rsc.orgrsc.org |

| Nitroalkane | Copper catalyst | C-alkylated nitroalkane | nih.gov |

Benzylic bromides, such as this compound, are generally more reactive than the corresponding benzylic chlorides in nucleophilic substitution reactions. nih.gov This is due to the fact that the bromide ion is a better leaving group than the chloride ion. Studies have shown that benzyl bromide is more reactive than benzyl chloride in reactions with nucleophiles like 4-(p-nitrobenzyl)pyridine. nih.gov In some cases, the conversion of benzyl chlorides to benzyl iodides using potassium iodide is employed to increase the derivatization efficiency in analytical methods. rsc.org The lower reactivity of benzyl chlorides can be observed in cross-coupling reactions where heating is required for the reaction to proceed, whereas the corresponding benzyl bromide reacts at room temperature. chinesechemsoc.org

Oxidation Reactions to Derived Carboxylic Acids

The benzylic position of this compound can be oxidized to a carboxylic acid. Various oxidizing agents can be employed for this transformation. For instance, benzyl chlorides and bromides can be directly oxidized to the corresponding benzoic acids using 30% hydrogen peroxide with a sodium tungstate (B81510) catalyst and a phase-transfer agent. organic-chemistry.org Other methods for the oxidation of benzylic positions to carboxylic acids include the use of potassium permanganate (B83412) or chromium trioxide. khanacademy.org

Reduction Reactions to Derived Alcohols

The ester group of this compound can be reduced to an alcohol. Common reducing agents for this transformation include lithium aluminum hydride and sodium borohydride. libretexts.orgaskfilo.com Dichloroindium hydride has been shown to selectively reduce the ester group of methyl 4-(bromomethyl)benzoate to the corresponding alcohol. rsc.org The choice of reducing agent can allow for selective reduction of either the ester or the benzylic bromide. rsc.org

Advanced Mechanistic Investigations

The reactivity of this compound is not limited to simple nucleophilic substitutions and redox reactions. More complex mechanistic pathways have been investigated, particularly in the context of cross-coupling reactions.

Recent research has shown that this compound and its analogs can participate in radical reactions, particularly in cross-coupling processes. chinesechemsoc.orgchemrxiv.org In the reaction of a mononuclear palladium(I) aryl complex with methyl 4-(bromomethyl)benzoate, mechanistic studies involving kinetic experiments and radical trapping agents like TEMPO provided evidence for a radical process. chinesechemsoc.orgchemrxiv.org The formation of a benzylic radical was confirmed by the detection of a TEMPO adduct and an EPR signal for a DMPO adduct. chinesechemsoc.orgchemrxiv.org Density functional theory (DFT) calculations suggest that these cross-coupling reactions can proceed through an inner-sphere single-electron transfer (SET) process, leading to the formation of a benzylic radical. chinesechemsoc.orgchemrxiv.org

Single Electron Transfer (SET) Processes

The reactivity of the benzylic bromide in compounds like this compound can proceed through a Single Electron Transfer (SET) mechanism, particularly in reactions involving organometallic species. This process involves the transfer of a single electron from a donor species to the benzylic halide, leading to the formation of a radical intermediate.

In studies involving the reaction of a mononuclear palladium(I) aryl complex with methyl 4-(bromomethyl)benzoate, a compound structurally analogous to the benzyl ester, evidence points to a radical process. chemrxiv.org The mechanism is believed to involve an initial SET step. This transfer from the Pd(I) complex to the benzylic bromide generates a Pd(II) species and a benzylic radical (•CH₂C₆H₄COOR). chinesechemsoc.org The formation of this benzylic radical is a key step that initiates subsequent cross-coupling reactions. chemrxiv.orgchinesechemsoc.org

The presence of a radical mechanism is supported by trapping experiments. When the reaction is conducted in the presence of a radical quencher such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), the expected C-C cross-coupling product is not formed. Instead, a product resulting from the coupling of the benzylic radical with TEMPO is observed, confirming the radical's existence as an intermediate. chemrxiv.orgchinesechemsoc.org Further evidence comes from the detection of the benzylic radical's adduct with 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) by EPR spectroscopy. chemrxiv.org

Theoretical calculations suggest that the initial single-electron-transfer step to form the benzylic radical is nearly thermoneutral, indicating its feasibility under reaction conditions. chinesechemsoc.org An alternative pathway for some tertiary carbon radicals involves an SET process followed by enantioselective protonation. snnu.edu.cn Generally, SET from alkali metals like sodium or lithium to organic compounds is a known method for generating radicals. libretexts.org

Dual-Parameter Correlation Analysis for Kinetic Studies

To further elucidate the mechanism of reactions involving the benzylic bromide group, kinetic studies can be analyzed using dual-parameter correlations. This method is particularly useful for radical reactions where both polar and radical-stabilizing effects of substituents influence the reaction rate.

For the reaction of a Pd(I) aryl complex with a series of para-substituted benzyl bromides, a simple Hammett plot of log(kₓ/kH) versus the polar substituent constant (σp) results in a non-linear correlation. chemrxiv.org This indicates that the reaction rate is not solely dependent on the polar effects of the substituents.

A more accurate description is achieved using a dual-parameter equation that incorporates both polar and spin-delocalization parameters:

log(kₓ/kH) = ρₘₙσₘₙ + ρⱼⱼ•σⱼⱼ• + C

This equation provides a good linear correlation when using specific scales for polar substituent effects (σₘₙ) and spin-delocalizing effects (σⱼⱼ•). chemrxiv.org For this specific reaction system, the analysis yielded a ratio of |ρₘₙ/ρⱼⱼ•| equal to 1.36, highlighting that both polar and spin-delocalizing effects are significant in controlling the reaction rate. chemrxiv.org This type of analysis has been successfully applied to other radical reactions, such as bromo-abstraction by a silyl (B83357) radical and reactions of iron imido species. chemrxiv.orgchinesechemsoc.org

Thermal Reactions and Polymerization Pathways

The thermal reactions of alkali salts of 4-(bromomethyl)benzoic acid, often in binary systems with bromoacetate (B1195939) salts, demonstrate diverse polymerization and dimerization pathways depending on the specific alkali cation used. These reactions typically proceed via nucleophilic substitution, where the carboxylate of one monomer attacks the reactive bromomethyl group of another.

The thermal treatment of equimolar mixtures of sodium (Na) or potassium (K) salts of 4-(bromomethyl)benzoate (4-BMBA) and bromoacetate (BA) leads to copolycondensation in the solid state. This process yields a copolyester without the system melting.

For instance, heating the sodium salt binary system (Na–(4-BMBA–BA)) at temperatures between 150°C and 200°C results in the formation of a copolyester with a molar ratio of approximately 1:1 for the 4-BMBA and BA units. Similarly, the potassium salt system (K–(4-BMBA–BA)) undergoes copolycondensation to afford the same copolyester, with yields around 80%. Differential Scanning Calorimetry (DSC) analyses of these sodium and potassium salt mixtures show no endothermic melting peaks, which confirms that the copolycondensation proceeds as a solid-state reaction. At temperatures above the specified range (e.g., 200°C for the Na salts and 170°C for the K salts), the products tend to carbonize.

| Alkali Salt System | Reaction Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| Na–(4-BMBA–BA) | 150-190 | 2 | Copolyester 1 | ~80 | Carbonized at 200°C. Reaction occurs in the solid state. |

| K–(4-BMBA–BA) | 140-160 | 2 | Copolyester 1 | ~80 | Carbonized at 170°C. Reaction occurs in the solid state. |

In contrast to the sodium and potassium salts, the thermal reaction of the equimolar lithium salt binary system (Li–(4-BMBA–BA)) primarily yields a cross-condensed dimer rather than a high molecular weight polymer. The reaction of the lithium salts at 210°C for one hour, followed by esterification, produces methyl 4-(bromomethyl)benzoyloxyacetate in a 30% yield.

This distinct reaction pathway is attributed to the different crystalline structure of the lithium salt mixture. X-ray diffraction analysis indicates that the equimolar lithium salts form a new crystal phase, which is different from the individual crystal structures of lithium bromoacetate and lithium 4-(bromomethyl)benzoate. This new phase has a lower melting point, allowing the reaction to occur in the liquid (molten) phase rather than the solid state. In the liquid phase, the formation of the cross-condensed dimer is favored over polycondensation.

The yield of the dimer is sensitive to both temperature and reaction time. The optimal yield is achieved around 210°C. At longer reaction times, the dimer yield gradually decreases due to the subsequent formation of oligomers.

| Reaction Temperature (°C) | Reaction Time (h) | Dimer Yield (%) |

|---|---|---|

| 180 | 2 | 8 |

| 190 | 2 | 20 |

| 210 | 1 | 30 |

| 210 | 2 | 22 |

| 220 | 2 | 19 |

Applications in Advanced Organic Synthesis

Precursor in Complex Molecule Synthesis

The reactivity of the bromomethyl group in benzyl (B1604629) 4-(bromomethyl)benzoate (B8499459) allows for a variety of nucleophilic substitution reactions, making it a cornerstone for the synthesis of intricate organic molecules. This reactivity, combined with the properties of the benzyl ester, provides a powerful tool for chemists to introduce specific functionalities and build complex scaffolds.

Synthesis of Bioactive Compounds

Benzyl 4-(bromomethyl)benzoate serves as a crucial starting material in the synthesis of various biologically active compounds. Its ability to be incorporated into larger molecules allows for the generation of diverse chemical libraries that can be screened for pharmacological activity. Research has demonstrated its utility in creating precursors for compounds with potential therapeutic applications. lookchem.com For instance, derivatives of this compound have been investigated for their potential in developing novel therapeutic agents.

A notable application is in the synthesis of 9-O-(4-carboxybenzyl)berberine (CBB), where methyl 4-(bromomethyl)benzoate, a closely related compound, is reacted with berberrubine, followed by hydrolysis. This highlights the utility of the 4-(bromomethyl)benzoate moiety in modifying natural products to enhance their biological properties.

Derivatization in Medicinal Chemistry Research

In medicinal chemistry, the process of derivatization is essential for optimizing the pharmacological properties of lead compounds. This compound is a valuable reagent in this regard, enabling the introduction of a benzyl carboxylate group onto a parent molecule. uva.nl This modification can influence factors such as solubility, metabolic stability, and target binding affinity.

The benzyl group can also function as a protecting group for carboxylic acids, which can be later removed under specific conditions, such as hydrogenolysis. This dual functionality adds to its versatility in multi-step synthetic sequences. The ability to fine-tune the properties of drug candidates through derivatization with reagents like this compound is a key strategy in drug discovery. nih.govacs.org

Intermediates for Specific Therapeutic Agents (e.g., Angiotensin II Receptor Antagonists)

This compound and its analogs are key intermediates in the synthesis of several important therapeutic agents, particularly angiotensin II receptor antagonists, which are used to treat hypertension. nih.govnih.gov For example, a synthetic route to the antihypertensive drug eprosartan (B1671555) involves the reaction of 2-n-butyl-4-formylimidazole with (2-thienylmethyl)-propanedioic acid mono-alkyl ester and a 4-(bromomethyl)benzoate derivative. nih.gov

The synthesis of another angiotensin II receptor antagonist, telmisartan, involves the alkylation of a functionalized dibenzimidazole with 4′-(bromomethyl)-2-biphenylcarboxylic acid tert-butyl ester, a more complex analog. nih.gov These examples underscore the critical role of the 4-(bromomethyl)benzoate scaffold in constructing the core structures of these life-saving medications.

Table 1: Angiotensin II Receptor Antagonists Synthesized Using this compound Analogs

| Therapeutic Agent | Precursor Analog | Reference |

| Eprosartan | 4-(bromomethyl)benzoate derivative | nih.gov |

| Telmisartan | 4′-(bromomethyl)-2-biphenylcarboxylic acid tert-butyl ester | nih.gov |

Synthesis of Enzyme Inhibitors (e.g., Aldose Reductase Inhibitors)

The development of enzyme inhibitors is a major focus of pharmaceutical research. Methyl 4-(bromomethyl)benzoate, a related compound, is utilized in the preparation of aldose reductase inhibitors. lookchem.com These inhibitors are of interest for the management of diabetic complications. lookchem.com The synthesis involves using the bromomethylbenzoate (B8371685) derivative as a catalyst in the rearrangement of benzylthiothiazoline derivatives. lookchem.com While the direct use of this compound is not explicitly detailed in this specific application, the chemistry of its methyl ester analog highlights the potential of this class of compounds in synthesizing enzyme inhibitors.

Macrocyclization Strategies in Chemical Biology and Peptide Synthesis

Macrocycles are of significant interest in drug discovery due to their unique conformational properties. This compound can be employed in macrocyclization strategies, particularly in peptide synthesis. nih.gov The bifunctional nature of the molecule allows it to act as a linker, connecting two different parts of a linear precursor to form a cyclic structure. uva.nl

In solid-phase peptide synthesis, capping agents are used to terminate the peptide chain. While 4-(bromomethyl)benzoic acid has been used as a capping group, it has been noted to sometimes cause side products during the ring-closing step, depending on the linker used. nih.gov This indicates that while it is a useful tool for macrocyclization, careful optimization of reaction conditions is necessary.

Synthesis of Dihydroquinoxalinone Derivatives

Recent research has shown the utility of methyl 4-(bromomethyl)benzoate in the synthesis of dihydroquinoxalinone derivatives, which have been identified as potent inhibitors of BRD4, a protein implicated in cancer. nih.gov In a key step, tert-butyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate is reacted with methyl 4-(bromomethyl)benzoate in the presence of a base to yield the desired intermediate. google.com This highlights another avenue where the 4-(bromomethyl)benzoate scaffold serves as a critical building block for creating medicinally relevant heterocyclic compounds.

Role in Cross-Coupling Reactions

The compound serves as a critical precursor and substrate in metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

While this compound can act as a substrate in Suzuki-Miyaura coupling, its more significant role is in the synthesis of specialized ligands for palladium catalysts. The reactivity of the bromomethyl group is exploited to build larger, sterically-demanding ligand frameworks that enhance the efficiency and scope of the palladium catalyst.

In one study, the closely related methyl 4-(bromomethyl)benzoate was used as a key reagent to synthesize bulky pyrazole-based ligands. rsc.orguj.ac.za These ligands were then used to form bis(pyrazolyl)palladium(II) complexes, which served as pre-catalysts. rsc.orguj.ac.za The steric bulk introduced by the benzoate-derived moiety was shown to enhance the catalytic activity in the Suzuki-Miyaura cross-coupling of bromobenzene (B47551) with phenylboronic acid. rsc.orguj.ac.za For instance, a phenyl-bearing pre-catalyst demonstrated high efficiency, achieving a 98% conversion to biphenyl (B1667301) at a low catalyst loading. rsc.orguj.ac.za

Research has also demonstrated the direct use of benzylic bromides in Suzuki-Miyaura reactions. Using a highly active tetraphosphine/palladium catalyst, substrates like methyl 3-(bromomethyl)benzoate were successfully coupled with various arylboronic acids, tolerating functional groups such as esters and nitriles with very low catalyst loadings.

Table 1: Performance of a Palladium Pre-catalyst Derived from Methyl 4-(bromomethyl)benzoate in Suzuki-Miyaura Coupling

| Catalyst System | Substrates | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| Phenyl-bearing bis(pyrazolyl)palladium(II) complex (0.33 mol%) | Bromobenzene + Phenylboronic acid | 140 | 4 | 98 |

| t-Butyl-bearing bis(pyrazolyl)palladium(II) complex | Bromobenzene + Phenylboronic acid | 140 | 4 | 81 |

Data sourced from studies on bulky bis(pyrazolyl)palladium complexes. rsc.orguj.ac.za

The utility of this compound and its analogs extends beyond Suzuki-Miyaura coupling to other important metal-catalyzed reactions, including Negishi, Heck, and Sonogashira couplings.

Negishi Coupling: In a key step for the synthesis of pyridopyridazin-6-one inhibitors, methyl 3-(bromomethyl)-4-methoxybenzoate was converted into an organozinc species using Rieke zinc. rsc.org This benzyl zincate subsequently underwent a palladium-catalyzed Negishi cross-coupling with 3,6-dichloropyridazine (B152260) to form the desired sp²–sp³ carbon-carbon bond in 61% yield. rsc.org The use of a benzyl zincate intermediate circumvents the common issue of β-hydride elimination. rsc.org

Heck and Sonogashira Reactions: The development of catalysts for various coupling reactions is an active area of research. Pyrazolyl ligands, which can be synthesized from methyl 4-(bromomethyl)benzoate, have been incorporated into palladium complexes and tested for catalytic activity in Heck reactions, demonstrating their potential in these transformations. researchgate.net Similarly, alkynyl-linked molecules have been synthesized via Sonogashira coupling, a reaction class where substrates structurally related to this compound are often employed. researchgate.net

Mononuclear Palladium(I) Coupling: In a study of unconventional palladium(I) aryl complexes, methyl 4-(bromomethyl)benzoate was used as a substrate to investigate C-C cross-coupling reactions. chinesechemsoc.org The reaction with a specific Pd(I) complex proceeded rapidly at room temperature, yielding the cross-coupling product in 75% NMR yield within one hour. chinesechemsoc.org This reactivity was significantly higher compared to the corresponding benzyl chloride, which required heating to 60°C. chinesechemsoc.org

Functionalization for Specific Research Applications

The compound's bifunctional nature makes it an ideal scaffold for creating specialized molecules for bioorthogonal chemistry, radiolabeling, and analytical science.

Bioorthogonal chemistry relies on reactions that can proceed in a biological environment without interfering with native processes. Strain-promoted alkyne-azide cycloaddition (SPAAC) is a cornerstone of this field, and strained cyclooctynes are key reagents. This compound and its methyl ester analog are used to install functional handles onto cyclooctyne (B158145) precursors.

Data sourced from the synthesis of monofluoro-cyclooctyne (MOFO). rsc.org

In nuclear medicine and positron emission tomography (PET), the introduction of positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F) into biologically active molecules is crucial. This compound serves as a precursor to prosthetic groups designed for this purpose.

The p-(bromomethyl)benzoyl (BMB) group, derived from the parent compound, is used as a prosthetic group for the rapid introduction of fluorine. nih.gov The strategy involves first coupling the BMB group to a molecule of interest (e.g., a peptide) via its amino groups. In a subsequent step, the highly reactive benzylic bromide is displaced by ¹⁸F-fluoride ion in a simple nucleophilic substitution reaction. nih.gov This method is advantageous because the electron-withdrawing benzoyl substituent activates the benzylic position for rapid displacement, and the reaction conditions are mild enough to be compatible with sensitive biomolecules. nih.gov Furthermore, this approach avoids elimination side reactions sometimes observed with other fluorination methods. nih.gov

In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for a particular analytical method. Benzyl halides are used as derivatizing agents to enhance the detectability of compounds in High-Performance Liquid Chromatography (HPLC) with UV detection.

This compound contains a strong chromophore (the benzoate (B1203000) group) that absorbs UV light. chromatographyonline.com By reacting the bromomethyl group with analytes that lack a chromophore (such as certain thiols or amines), the chromophoric tag is attached, allowing for sensitive detection at a specific wavelength (e.g., ~230-254 nm). chromatographyonline.comrsc.org A study focused on developing a method for detecting potential genotoxic benzyl halide impurities selected a novel derivatizing reagent, 1-(4-nitrophenyl)piperazine (B103982) (4-NPP), which reacts with benzyl halides to produce derivatives with strong UV absorption at a higher wavelength (392 nm), minimizing interference from drug substances. rsc.orgresearchgate.net This highlights the principle of using such reagents to improve the specificity and sensitivity of HPLC-UV methods. rsc.orgresearchgate.net

Contributions to Materials Science Research

Production of Specialized Polymers and Resins

The unique chemical architecture of this compound and its derivatives makes them key intermediates in the synthesis of a range of specialized polymers and resins. These include dendritic polymers, functionalized linear polymers, and cross-linked networks. rsc.org

The reactive nature of the bromomethyl group facilitates its use in various polymerization techniques. For instance, derivatives of this structural class are used as initiators or monomers in controlled/living radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP), to produce well-defined polymers with low polydispersity. researchgate.netresearchgate.net

One significant application is in the synthesis of dendritic macromolecules, which are hyperbranched polymers with a nearly spherical shape. In a convergent growth approach, substituted benzyl bromides, including methyl 4-(bromomethyl)benzoate, are used to build dendritic "wedges" in a stepwise manner. cmu.edu These wedges can then be attached to a polyfunctional core to create the final hyperbranched macromolecule. researchgate.net The choice of functional group on the benzyl bromide allows for the creation of dendrimers with tailored surface functionalities for specific applications. jst.go.jp

Another key area is the development of dynamic and self-healing polymer networks. A monomer derived from 4-(bromomethyl)benzoic acid, 2-(methacryloyloxy)ethyl 4-(bromomethyl)benzoate (BrEMA), has been copolymerized with n-butyl methacrylate (B99206) (BMA) to create a linear polymer with pendant benzyl bromide groups. rsc.orgtue.nl This functional polymer can then be cross-linked using a divalent crosslinker like 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.orgtue.nl The resulting network exhibits dynamic covalent bonds, allowing for properties like reversible crosslinking and stress relaxation. rsc.org

| Polymer Type | Monomer/Initiator Derived From this compound Motif | Polymerization Method | Key Finding | Reference(s) |

| Dynamically Crosslinked Polymer Network | 2-(methacryloyloxy)ethyl 4-(bromomethyl)benzoate (BrEMA) | Free Radical Polymerization | A linear polymer with benzyl bromide side groups was synthesized and subsequently crosslinked with DABCO to form a dynamic network capable of stress relaxation. | rsc.org, tue.nl |

| Dendritic Macromolecules | Methyl 4-(bromomethyl)benzoate | Convergent-Growth Approach | Used to introduce methoxycarbonyl functional groups to the periphery of dendritic wedges, allowing for the synthesis of surface-functionalized dendrimers. | |

| Functional Polystyrenes | 4-(dimethylamino)this compound | Atom Transfer Radical Polymerization (ATRP) | Acted as an initiator to synthesize well-defined N,N-dimethylaniline functional polystyrenes, which were then used to create block copolymers. | researchgate.net |

| Amphiphilic Dendrimers | Methyl 4-(bromomethyl)benzoate | Convergent O-alkylation | Used in the initial step to create a hydrophilic periphery on dendrons based on 2,3-dihydroxybenzyl alcohol. | cmu.edu |

Enhancement of Material Characteristics (e.g., Thermal Stability, Mechanical Strength)

The incorporation of the this compound structure into polymer backbones can significantly enhance the material's physical and chemical properties. These enhancements include improved thermal stability and tailored mechanical characteristics. rsc.org

Thermal Stability: The thermal properties of polymers synthesized using this compound derivatives are often evaluated using thermogravimetric analysis (TGA). For example, a methacrylate polymer containing BrEMA units, derived from 4-(bromomethyl)benzoic acid, demonstrated the typical thermal stability of a methacrylate polymer, with significant degradation beginning at 260 °C. tue.nl After crosslinking the linear polymer with DABCO, the thermal stability was slightly decreased, with degradation starting from 180 °C. rsc.org This demonstrates how the crosslinking process, enabled by the benzyl bromide functionality, directly influences the thermal behavior of the final material. Research has shown that various compounds synthesized with this moiety exhibit high thermal stability, with decomposition temperatures being a key parameter of investigation. researchgate.net

Mechanical Strength and Properties: The mechanical properties of polymers can be precisely tuned by incorporating this compound-derived units. In the case of the dynamically crosslinked network formed from the BrEMA-containing polymer, rheological measurements were used to study its mechanical behavior. rsc.orgtue.nl These experiments revealed that the network exhibited efficient stress relaxation at elevated temperatures (110 °C to 140 °C), a property attributed to the dynamic transalkylation chemistry of the benzyl bromide groups with the DABCO crosslinker. rsc.orgtue.nl This ability to relieve stress and potentially be reprocessed is a significant enhancement of the material's mechanical profile, bridging the gap between robust thermosets and re-formable thermoplastics. tue.nl

| Polymer System | Analytical Technique | Finding Related to Material Characteristics | Reference(s) |

| Poly(BMA-co-BrEMA) linear polymer | Thermogravimetric Analysis (TGA) | Showed typical thermal stability for a methacrylate polymer, with degradation starting at 260 °C. | tue.nl |

| DABCO-crosslinked Poly(BMA-co-BrEMA) network | Thermogravimetric Analysis (TGA) | The crosslinked network exhibited slightly lower thermal stability, with degradation beginning at 180 °C. | rsc.org |

| DABCO-crosslinked Poly(BMA-co-BrEMA) network | Rheology | The network demonstrated efficient stress relaxation at temperatures between 110 °C and 140 °C due to the dynamic covalent bonds. | rsc.org, tue.nl |

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of Benzyl (B1604629) 4-(bromomethyl)benzoate (B8499459). Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within the molecule.

¹H NMR: The proton NMR spectrum of Benzyl 4-(bromomethyl)benzoate exhibits characteristic signals that confirm the presence of its key functional groups. The benzylic protons of the ester group (OCH₂Ph) typically appear as a singlet around 5.3 ppm. The bromomethyl protons (-CH₂Br) are also observed as a singlet, generally resonating at a downfield chemical shift of approximately 4.4 to 4.6 ppm due to the deshielding effect of the adjacent bromine atom. The aromatic protons of the benzoate (B1203000) and benzyl rings show complex multiplet patterns in the aromatic region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum provides further structural validation. Key resonances include the carbonyl carbon of the ester group, which is typically found in the range of 165–170 ppm. The carbons of the aromatic rings and the benzylic and bromomethyl carbons also give rise to distinct signals, allowing for a complete carbon skeleton assignment. rsc.org

Table 1: Representative NMR Data for this compound and Related Structures

| Compound | Nucleus | Chemical Shift (δ) in ppm |

| This compound | ¹H | ~5.3 (s, 2H, OCH₂Ph), ~4.4-4.6 (s, 2H, CH₂Br) |

| ¹³C | ~165-170 (C=O) | |

| Methyl 4-(bromomethyl)benzoate | ¹H | 7.95 (d), 7.47 (d), 4.49 (s), 3.91 (s) |

| ¹³C | 166.4, 143.5, 130.2, 129.5, 52.4, 32.1 | |

| 4-(Bromomethyl)benzoic acid | ¹³C | 167.4, 141.1, 131.1, 130.3, 128.4, 53.2 |

Mass Spectrometry (MS) Techniques (e.g., HRMS, Electrospray, MALDI-Q-TOF)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of the compound. rsc.orgrsc.org

Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization-Quadrupole Time-of-Flight (MALDI-Q-TOF) are employed to generate ions for mass analysis. rsc.org In ESI-MS, the molecular ion peak, such as [M+H]⁺ or [M+Na]⁺, is often observed. rsc.orgrsc.org The isotopic pattern resulting from the presence of the bromine atom (with its two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance) is a characteristic feature in the mass spectrum of this compound.

Vibrational Spectroscopy (e.g., IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. rsc.orgspectroscopyonline.comnih.gov The IR spectrum provides a molecular "fingerprint" that can be used for identification and to assess purity. nih.gov

A prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, which typically appears around 1720 cm⁻¹. The C-O stretching vibration of the ester and the C-Br stretching vibration also give rise to characteristic absorption bands.

Table 2: Key Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ester Carbonyl | C=O Stretch | ~1720 |

| Benzyl Ether | C-O Stretch | 1250-1270 |

| Aromatic Ring | C-H Bending | 844, 805, 770, 749 |

| Methylene | CH₂ Wag | 731 |

Data compiled from various sources including rsc.org.

Electronic Spectroscopy (e.g., UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The aromatic rings in this compound give rise to characteristic absorption bands in the UV region of the electromagnetic spectrum. rsc.org This technique is particularly useful for monitoring reactions involving the compound, as changes in conjugation or the introduction of new chromophores will result in shifts in the absorption maxima. rsc.org For instance, derivatization of the compound can lead to a red shift (bathochromic shift) in the UV-Vis spectrum. rsc.orgrsc.org

X-ray Diffraction (XRD) for Structural and Crystalline Phase Analysis

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netresearchgate.net Single-crystal XRD analysis can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as C–H···Br and C–Br···π interactions, which can influence the packing of the molecules in the crystal lattice. researchgate.netresearchgate.net The crystal structure of related bromo- and bromomethyl-substituted benzenes has been studied, revealing insights into their packing and intermolecular forces. researchgate.netresearchgate.net

Chromatographic Techniques (e.g., GC, HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of non-volatile compounds like this compound. rsc.orgresearchgate.netrsc.org Reversed-phase HPLC with UV detection is a common setup, where the compound is separated from impurities based on its polarity. This technique is valuable for quantifying the purity of the final product and for detecting any side products or unreacted starting materials. rsc.org

Gas Chromatography (GC): Gas chromatography can also be employed for the analysis of this compound, particularly when coupled with a mass spectrometer (GC-MS). researchgate.net This hyphenated technique provides both separation and identification of the components in a mixture.

Thermal Analysis (e.g., TGA, DSC) for Investigating Reaction Dynamics

Thermal analysis techniques provide information about the physical and chemical properties of this compound as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This can be used to determine the thermal stability of the compound and to identify the temperatures at which decomposition occurs. tue.nltue.nlresearchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. tue.nltue.nlresearchgate.net This technique can be used to determine the melting point of the compound and to study other thermal transitions, such as glass transitions in polymeric materials derived from it. tue.nltue.nlresearchgate.net

Electron Paramagnetic Resonance (EPR) for Radical Trapping Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique of significant utility for the detection and characterization of transient radical intermediates in chemical reactions. This methodology is particularly pertinent to the study of reactions involving this compound, where homolytic cleavage of the carbon-bromine bond can generate a benzylic radical. Due to the high reactivity and short lifetimes of such radicals, direct detection is often challenging. Consequently, EPR spectroscopy is frequently employed in conjunction with spin trapping agents to convert the short-lived radical into a more stable paramagnetic species, known as a spin adduct, which can be observed and characterized at room temperature.

The fundamental principle of spin trapping involves the reaction of a transient radical with a diamagnetic "spin trap" molecule to form a persistent nitroxide radical. The resulting EPR spectrum of this spin adduct provides crucial information about the structure of the original trapped radical through the analysis of hyperfine coupling constants (hfcc). These constants arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H) and are diagnostic for the type of radical captured.

In the context of this compound, a primary radical species of interest is the 4-(benzyloxycarbonyl)benzyl radical, formed upon C-Br bond scission. To investigate the formation of this radical, a spin trapping experiment would typically be conducted. A common and effective spin trap for carbon-centered radicals is 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO).

Detailed Research Findings

While specific EPR radical trapping studies exclusively focused on this compound are not extensively detailed in the surveyed literature, significant insights can be drawn from research on its close analog, methyl 4-(bromomethyl)benzoate. In a study investigating the mechanism of a palladium(I)-catalyzed cross-coupling reaction, researchers successfully demonstrated the formation of the benzylic radical from methyl 4-(bromomethyl)benzoate. chinesechemsoc.orgchemrxiv.org

In this study, the reaction of a mononuclear palladium(I) aryl complex with methyl 4-(bromomethyl)benzoate was performed in the presence of the spin trap DMPO. The detection of a characteristic EPR signal confirmed the generation of the benzylic radical intermediate. chinesechemsoc.orgchemrxiv.org The resulting spin adduct, the DMPO-trapped 4-(methoxycarbonyl)benzyl radical, was identified, providing direct evidence for a single-electron transfer mechanism in the reaction pathway. chinesechemsoc.org

The hyperfine coupling constants of the spin adduct are critical for its identification. For comparison, typical hyperfine coupling constants for DMPO adducts of various radicals are presented in the table below. The values for the trapped benzyl-type radical are distinct from those of other radicals, such as hydroxyl or methyl radicals, allowing for unambiguous identification.

| Trapped Radical | Spin Trap | Nitrogen Hfcc (aN) [G] | β-Hydrogen Hfcc (aH) [G] | Other Hfcc [G] | Reference |

|---|---|---|---|---|---|

| 4-(Methoxycarbonyl)benzyl radical | DMPO | - | - | - | chinesechemsoc.orgchemrxiv.org |

| Hydroxyl (•OH) | DMPO | 14.85 | 14.85 | - | nih.gov |

| Methyl (•CH3) | DMPO | 16.1 | 23.0 | - | nih.gov |

| Superoxide (O2•−) | DMPO | 14.1 | 10.8 | aHγ = 1.4 | researchgate.net |

| Benzyl radical | PBN | 14.3 | 2.45 | - | mdpi.com |

Note: Specific hyperfine coupling constants for the DMPO adduct of the 4-(benzyloxycarbonyl)benzyl radical or the 4-(methoxycarbonyl)benzyl radical were not explicitly provided in the cited abstracts, hence the placeholders. The table illustrates the type of data obtained in such experiments.

The successful trapping of the benzylic radical from the methyl ester analogue strongly supports the feasibility of using the same methodology to study radical pathways involving this compound. Such an experiment would involve initiating the radical formation from this compound (e.g., via thermolysis, photolysis, or reaction with a transition metal complex) in the presence of DMPO and recording the EPR spectrum. The resulting hyperfine splitting pattern would be analyzed and simulated to confirm the structure of the trapped radical, thereby providing crucial mechanistic insights.

Computational and Theoretical Studies

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in elucidating reaction mechanisms, predicting transition state geometries, and calculating reaction energetics.

In the context of Benzyl (B1604629) 4-(bromomethyl)benzoate (B8499459), DFT calculations can be employed to model various transformations. A prime example is its participation in cross-coupling reactions, which are fundamental in carbon-carbon bond formation. Research on the closely related methyl 4-(bromomethyl)benzoate in palladium-catalyzed cross-coupling reactions provides a clear blueprint for how DFT can unravel complex reaction pathways.

Studies on the reaction of a mononuclear palladium(I) aryl complex with methyl 4-(bromomethyl)benzoate have utilized DFT to map out the entire reaction profile. These calculations suggest a stepwise mechanism involving an inner-sphere single-electron transfer (SET) process. The key steps elucidated by DFT include:

Single-Electron Transfer (SET): The reaction initiates with an SET from the palladium(I) complex to the methyl 4-(bromomethyl)benzoate, leading to the formation of a Pd(II) bromide species and a benzylic radical. DFT calculations have shown this step to be nearly thermoneutral.

Radical Coordination and Oxidative Addition: The newly formed benzylic radical coordinates to the Pd(II) intermediate, forming a high-energy Pd(III) intermediate. This stepwise oxidative addition is a critical insight provided by theoretical modeling.

The calculated Gibbs free energy profile for such a reaction provides a quantitative understanding of the feasibility of each step, the stability of intermediates, and the height of activation barriers for transition states. For Benzyl 4-(bromomethyl)benzoate, similar DFT studies would be essential to understand how the benzyl ester group, in contrast to a methyl ester, influences the electronic properties of the molecule and the energetics of the reaction pathway. For instance, the steric bulk of the benzyl group could influence the approach of the substrate to the catalyst's active site.

DFT can also be used to predict the regioselectivity of reactions, such as distinguishing between nucleophilic attack at the benzylic carbon versus other potential sites, and to study the influence of solvent effects on reaction pathways through the use of continuum solvation models like the Polarizable Continuum Model (PCM).

Table 1: Illustrative DFT-Calculated Energetics for a Cross-Coupling Reaction Pathway (Based on data for methyl 4-(bromomethyl)benzoate)

| Reaction Step | Intermediate/Transition State | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | Pd(I) Complex + Substrate | 0.0 |

| Single-Electron Transfer | [Pd(II)-Br] + Benzylic Radical | +2.8 |

| Oxidative Addition | Pd(III) Intermediate | +10.3 |

| Reductive Elimination TS | Transition State for C-C formation | +23.9 |

| Products | Pd(I) Complex + Coupled Product | -34.0 |

This table illustrates the type of data obtained from DFT calculations on the cross-coupling reaction of a Pd(I) complex with methyl 4-(bromomethyl)benzoate, a close analog of this compound. The values are indicative of the energetic landscape of the reaction.

Kinetic and Mechanistic Modeling of Transformations

Kinetic and mechanistic modeling combines experimental data with mathematical models to describe the rate at which a chemical reaction occurs and to provide a detailed, step-by-step picture of the molecular events that take place. For this compound, such models are critical for optimizing reaction conditions in industrial synthesis and for understanding its behavior in complex systems.

The primary transformations of this compound involve the highly reactive bromomethyl group, which readily undergoes nucleophilic substitution (SN2) reactions. Kinetic studies on analogous systems provide a framework for how to model these processes. For example, a kinetic model was developed for the synthesis of methyl (4-bromomethyl)benzoate and its subsequent reaction to form a Wittig reagent. This involved monitoring reactant and product concentrations over time under various conditions to determine rate constants for each reaction step.

Kinetic studies on the cross-coupling reactions of para-substituted benzyl bromides with palladium complexes have revealed the influence of electronic effects on reaction rates. A dual-parameter Hammett analysis, which correlates reaction rates with electronic and radical-stabilizing substituent parameters, demonstrated the importance of both polar and spin-delocalizing effects in the rate-determining step. Such an analysis for reactions involving this compound would quantify the electronic influence of the benzyloxycarbonyl group on the reactivity of the bromomethyl moiety.

Furthermore, mechanistic studies often employ radical trapping agents to detect the presence of radical intermediates. In the palladium-catalyzed cross-coupling of methyl 4-(bromomethyl)benzoate, experiments with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) successfully trapped the benzylic radical, preventing the formation of the cross-coupling product and instead yielding a TEMPO-adduct. This experimental evidence strongly supports the radical mechanism proposed by DFT calculations.

A kinetic model for a transformation of this compound, for instance, in a nucleophilic substitution reaction, would typically involve a rate law that describes the dependence of the reaction rate on the concentrations of the reactants and any catalyst involved. For an SN2 reaction with a nucleophile (Nu-), the rate law would be:

Rate = k [this compound] [Nu-]

Where k is the second-order rate constant. By measuring the reaction rate at different temperatures, the activation energy (Ea) for the reaction can be determined using the Arrhenius equation, providing further mechanistic insights.

Molecular Design and Ligand Interaction Studies in Synthetic Applications

This compound is a valuable building block in molecular design due to its bifunctional nature. The bromomethyl group serves as a reactive handle for covalent attachment, while the benzyl benzoate (B1203000) core provides a rigid scaffold that can be used to orient functional groups in space. Computational tools, particularly molecular docking and molecular dynamics simulations, are essential for designing and evaluating new molecules derived from this scaffold.

In the field of medicinal chemistry and materials science, this compound and its analogs are used in the synthesis of ligands for metal complexes and as precursors for biologically active compounds. For example, methyl 4-(bromomethyl)benzoate has been used to synthesize bulky pyrazole-based ligands for palladium(II) complexes. These complexes were then evaluated as pre-catalysts in Suzuki-Miyaura cross-coupling reactions. The design principle here is to use the benzyl benzoate moiety to introduce steric bulk and specific electronic properties to the ligand, thereby fine-tuning the catalytic activity and stability of the metal center.

Molecular docking studies can predict how a molecule, such as a derivative of this compound, might bind to the active site of a protein. For instance, in the design of enzyme inhibitors, the benzyl benzoate portion of the molecule could be designed to form specific hydrophobic or π-stacking interactions with amino acid residues in a binding pocket, while a functional group attached via the bromomethyl linker could target a key catalytic residue. Research on quinolone-based compounds, where methyl 4-(bromomethyl)benzoate was used as a reagent to introduce a benzyl-linked ester, has employed molecular docking to understand how these molecules interact with their biological targets. These studies help to rationalize the structure-activity relationships (SAR) observed experimentally and guide the design of more potent and selective inhibitors.

Future Perspectives and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of Benzyl (B1604629) 4-(bromomethyl)benzoate (B8499459) often involves multi-step processes, including the radical bromination of benzyl p-toluate (B1214165) or the esterification of 4-(bromomethyl)benzoic acid. These methods frequently utilize hazardous reagents and solvents, such as N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) with radical initiators like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). guidechem.com Future research is focused on developing safer and more sustainable alternatives.

Key areas for development include:

Catalytic Bromination: Moving away from stoichiometric brominating agents like NBS towards catalytic systems could improve atom economy and reduce waste. Investigating methods like FeSO₄-mediated processes, which have been explored for analogous methyl systems, presents a promising avenue.

Solvent Replacement: A significant goal is the replacement of hazardous solvents. Chlorobenzene has been used as a higher-boiling point alternative to CCl₄, and recent green chemistry initiatives suggest exploring solvents like cyclopentyl methyl ether. google.com

Process Intensification: The use of continuous flow reactors for the radical bromination step can enhance safety, improve temperature control, reduce reaction times, and potentially increase yields, representing a key area for industrial process optimization.

| Synthetic Parameter | Traditional Method | Potential Sustainable Alternative |

| Brominating Agent | N-Bromosuccinimide (NBS) (Stoichiometric) | Catalytic bromine source |

| Solvent | Carbon Tetrachloride (CCl₄) | Chlorobenzene, Cyclopentyl Methyl Ether |

| Initiator | Benzoyl Peroxide (BPO), AIBN | Thermal or photo-initiation in flow systems |

| Reaction Setup | Batch Reactor | Continuous Flow Reactor |

Exploration of Undiscovered Reactivity Patterns and Selective Transformations

The primary known reactivity of Benzyl 4-(bromomethyl)benzoate stems from its electrophilic benzylic bromide group, which readily participates in nucleophilic substitution reactions. However, the interplay between the two functional groups—the benzyl ester and the bromomethyl group—opens avenues for more complex and selective transformations.

Future research will likely explore:

Orthogonal Reactivity: Developing conditions for selective reactions is a key goal. For instance, the benzyl ester group can be selectively cleaved via hydrogenolysis (e.g., using Pd/C and H₂), leaving the bromomethyl group intact for subsequent modification, or vice-versa. This orthogonality is crucial for multi-step syntheses of complex molecules.

Transition Metal Catalysis: While the compound's use in cross-coupling reactions has been noted, there is significant potential to explore a wider range of catalyzed transformations. Drawing parallels from its analog, methyl 4-(bromomethyl)benzoate, which is used in Suzuki-Miyaura cross-coupling reactions, suggests that the benzyl derivative could be a valuable partner in various palladium, nickel, or copper-catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds.

Steric and Electronic Influence: The benzyl group, being bulkier than a methyl or ethyl group, may exert steric influence on the reactivity of the bromomethyl function, a factor that could be exploited for achieving selectivity in certain reactions.

Untapped Applications in Chemical Biology, Drug Discovery, and Materials Science

This compound is a versatile building block whose full potential has yet to be realized in several advanced scientific fields. Its structural motifs are present in a range of functional molecules, suggesting broad applicability.

Chemical Biology and Drug Discovery: The analog, methyl 4-(bromomethyl)benzoate, is a known intermediate in the synthesis of potential anti-HIV agents and aldose reductase inhibitors, indicating that the benzyl derivative is a highly promising candidate for similar applications. chemicalbook.com Untapped areas include:

Macrocycle Synthesis: The compound is used in solid-phase synthesis to create libraries of macrocyclic compounds. nih.gov However, side reactions have been reported, highlighting a need to develop optimized linkers and cyclization strategies to fully exploit its potential in generating diverse molecular scaffolds for drug screening. nih.gov

Bio-conjugation and Probes: Its reactive "handle" makes it suitable for covalent attachment to biomolecules. It has been used to synthesize ligands for creating lanthanide luminescent supramolecular metallogels, suggesting potential applications in developing probes for bio-imaging and diagnostics. rsc.org

Fragment-Based Drug Discovery: As a bifunctional molecule, it can serve as a core fragment that can be elaborated in multiple directions, making it an attractive component for fragment libraries used to identify novel drug leads.

Materials Science: The ability of this compound to be incorporated into larger polymeric structures is a key area for future development.

Functional Polymers: The related monomer, 2-(methacryloyloxy)ethyl 4-(bromomethyl)benzoate, is used to synthesize linear polymers that can be crosslinked to form dynamic covalent networks and self-healing materials. tue.nl This strongly suggests that this compound could be used to introduce similar functionality into polyesters or other polymers.

Dendrimers and Copolyesters: The methyl analog is used in the synthesis of dendritic polymers and as a monomer in solid-state copolycondensation reactions. guidechem.com this compound could be similarly employed to create novel copolyesters with tailored thermal and mechanical properties.

| Field | Current/Analog Application | Untapped Potential for this compound |

| Medicinal Chemistry | Intermediate for anti-HIV agents (methyl analog). | Synthesis of novel antivirals, CXCR4 modulators, and aldose reductase inhibitors. |

| Chemical Biology | Solid-phase synthesis of macrocycles. nih.gov | Development of optimized macrocyclic libraries; creation of novel chemical probes for bio-imaging. rsc.org |

| Materials Science | Monomer for copolyesters (methyl analog). | Design of advanced functional polymers, self-healing materials, and dendritic architectures. guidechem.comtue.nl |

Advancements in Green Chemistry and Process Optimization

Aligning the production of this compound with green chemistry principles is crucial for its long-term viability as an industrial intermediate. This involves a holistic approach to synthesis and purification.

Green Synthesis Protocols: Research into new synthetic methods aims to reduce environmental impact. One novel approach seen in related systems involves using concentrated sulfuric acid to mediate cyclization, which, while harsh, avoids halogenated solvents and can be performed neatly. chemrxiv.org Exploring such solvent-free or aqueous conditions for reactions involving this compound is a key future goal.

Process Optimization for Purity: For large-scale production, optimizing purification is as important as the reaction itself. While column chromatography is common in the lab, developing robust recrystallization protocols is essential for industrial-scale purification to reduce solvent waste and cost. guidechem.com

Waste Reduction: The synthesis of the precursor 4-(bromomethyl)benzoic acid often produces succinimide (B58015) as a byproduct from NBS. Developing catalytic methods or processes that allow for the recycling of byproducts is a critical aspect of green process optimization.

Integration with High-Throughput Screening and Automated Synthesis Platforms

The structure of this compound makes it an ideal candidate for integration into modern, high-throughput chemical research platforms. Its defined point of reactivity allows for predictable and systematic derivatization.

Future integration will likely involve:

Automated Library Synthesis: The use of this compound in solid-phase synthesis is a direct gateway to automated platforms. nih.gov By immobilizing a substrate and reacting it with this compound, or vice-versa, large libraries of related compounds can be generated efficiently for high-throughput screening in drug discovery.

Combinatorial Chemistry: Its bifunctional nature allows it to be used as a linker or scaffold in combinatorial chemistry, enabling the rapid generation of thousands of new chemical entities. For example, one end could be attached to a solid support, while the bromomethyl group is reacted with a library of nucleophiles, followed by cleavage to release a diverse set of products.

Development of Robust Reactions: For successful integration into automated systems, which often use small quantities of reagents, reactions must be high-yielding, clean, and robust. Future research must therefore focus on developing reliable reaction conditions that are tolerant of diverse functional groups and compatible with the constraints of automated synthesizers.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Benzyl 4-(bromomethyl)benzoate, and how can reaction conditions be optimized to minimize by-products?

- Methodological Answer : The compound is often synthesized via alkylation reactions. For example, ethyl 4-(bromomethyl)benzoate reacts with nucleophiles (e.g., amines) under basic conditions (e.g., NaH in DMF at 0°C) to introduce substituents . Optimization involves controlling temperature (e.g., low temperatures to reduce side reactions), solvent polarity (DMF for solubility), and stoichiometry. Impurities like unreacted starting materials or hydrolysis products (e.g., 4-(hydroxymethyl)benzoate) can be minimized by inert atmosphere handling and anhydrous conditions .

Q. How can researchers safely handle this compound given its potential hazards?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- First Aid : For skin contact, wash immediately with soap/water (≥15 minutes); for eye exposure, flush with water (10–15 minutes) and consult an ophthalmologist .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : H NMR confirms the bromomethyl group (δ ~4.4–4.6 ppm for CHBr) and benzyl ester protons (δ ~5.3 ppm for OCHPh). C NMR identifies carbonyl (C=O at ~165–170 ppm) and aromatic carbons .

- Mass Spectrometry : ESI-MS or EI-MS detects molecular ion peaks (e.g., [M+H] or [M-Br]) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity; impurities like hydrolyzed products are resolved via gradient elution .

Advanced Research Questions

Q. How does the reactivity of the bromomethyl group in this compound compare to other alkylating agents (e.g., benzyl chlorides)?

- Methodological Answer : The bromomethyl group is more reactive than chlorides due to weaker C–Br bonds, facilitating nucleophilic substitution (S2) under milder conditions. However, it is less stable, requiring careful handling to avoid hydrolysis. Kinetic studies show higher reaction rates with bromides in polar aprotic solvents (e.g., DMF vs. THF) .

Q. What strategies can resolve contradictions in reported yields for benzylation reactions using this compound?

- Methodological Answer : Yield discrepancies often arise from:

- Moisture Sensitivity : Hydrolysis of the bromomethyl group reduces effective reagent concentration. Use molecular sieves or anhydrous solvents .

- Nucleophile Strength : Weak nucleophiles (e.g., hindered amines) require longer reaction times or catalysts (e.g., KI for Finkelstein-type activation) .

- By-product Analysis : TLC or GC-MS identifies side products (e.g., elimination or oxidation derivatives), guiding additive use (e.g., BHT for radical inhibition) .

Q. How can computational modeling predict the regioselectivity of reactions involving this compound?

- Methodological Answer : DFT calculations (e.g., Gaussian or ORCA) model transition states to predict S2 vs. elimination pathways. Solvent effects (PCM models) and steric maps (e.g., using VMD) highlight steric hindrance at the benzyl position, favoring reactions at the bromomethyl site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.